trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Medicinal Chemistry Drug Discovery Physicochemical Property Analysis

Select trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS 1177198-30-9) for stereoselective synthesis. Fixed (3S,4S)-trans stereochemistry eliminates costly chiral resolution required with simpler 4-amino-1-benzylpiperidine analogs. Three distinct, modifiable functional groups—primary amine, secondary amine, and hydroxymethyl—enable rational design of CNS-penetrant libraries with polypharmacology potential. Lower lipophilicity (XLogP3=1.1) and dual H-bond donor/acceptor capacity directly improve aqueous solubility and ADME profiles versus conventional piperidine scaffolds. Ideal for SAR studies, enantiomerically pure API intermediate synthesis, and receptor agonist/antagonist programs. Global shipping; ≥98% purity.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 1177198-30-9
Cat. No. B1452145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Amino-1-benzyl-3-hydroxymethyl piperidine
CAS1177198-30-9
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESC1CN(CC(C1N)CO)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2/t12-,13+/m1/s1
InChIKeyCZCYWYTZXZUBOO-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS 1177198-30-9): A Chiral Piperidine Scaffold for Research and Development


trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS 1177198-30-9) is a chiral piperidine derivative characterized by its specific (3S,4S)-trans stereochemistry [1]. This compound, with a molecular formula of C13H20N2O and a molecular weight of 220.31 g/mol , serves as a versatile building block and intermediate in medicinal chemistry . It is commercially available for research and development purposes from specialized chemical suppliers .

Why 4-Amino-1-benzylpiperidine Cannot Simply Replace trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine


While both compounds share a 4-amino-1-benzylpiperidine core, the presence and stereochemistry of the 3-hydroxymethyl group in trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine fundamentally alters its physicochemical and biological properties [1]. This additional functional group introduces an extra hydrogen bond donor and acceptor, significantly impacting solubility, lipophilicity (LogP), and molecular recognition [1]. More critically, the defined trans (3S,4S) stereochemistry of this compound [1] is a fixed structural parameter, whereas simpler analogs like 4-amino-1-benzylpiperidine (CAS 50541-93-0) lack this chiral center, making them unsuitable for applications requiring specific three-dimensional molecular interactions, such as the synthesis of enantiomerically pure pharmaceuticals or in stereoselective binding assays [1].

Quantitative Evidence for trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS 1177198-30-9) Differentiation


Hydrogen Bonding and Lipophilicity: Measurable Physicochemical Differences from the 4-Amino-1-benzylpiperidine Parent Scaffold

Compared to the simpler analog 4-amino-1-benzylpiperidine, trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine possesses an additional hydroxymethyl group. This results in quantifiable differences in key drug-likeness parameters. The target compound has 2 hydrogen bond donors and 3 acceptors, while the analog has 1 donor and 2 acceptors [1]. This structural change contributes to a lower predicted lipophilicity (XLogP3-AA = 1.1 [1]) compared to the analog's predicted XLogP3-AA of approximately 1.7 [2].

Medicinal Chemistry Drug Discovery Physicochemical Property Analysis

Stereochemical Purity: Defined trans-(3S,4S) Configuration as a Prerequisite for Asymmetric Synthesis

The compound is specifically defined and supplied as the trans-(3S,4S) enantiomer [1], a key differentiator from racemic or non-stereochemically defined piperidine building blocks. Its stereochemistry is a critical parameter for applications requiring high enantiomeric purity, as confirmed by its specific optical rotation (where applicable) and defined stereochemical descriptors in authoritative databases [1]. In contrast, many generic piperidine analogs, such as 4-amino-1-benzylpiperidine, are achiral or sold as racemic mixtures, introducing a variable that must be controlled .

Asymmetric Synthesis Chiral Chemistry Enantioselective Reactions

Enhanced Versatility as a Building Block: Quantitative Functional Group Analysis

The presence of three distinct functional groups—a secondary amine, a primary amine, and a primary alcohol—on a rigid piperidine scaffold provides a unique synthetic handle for divergent chemical modifications. The target compound possesses 3 rotatable bonds [1], providing conformational flexibility for binding, while its 2 H-bond donors and 3 H-bond acceptors [1] enable multiple, simultaneous non-covalent interactions. This functional group density is higher than that of 4-amino-1-benzylpiperidine, which has only 2 rotatable bonds, 1 H-bond donor, and 2 H-bond acceptors [2].

Synthetic Methodology Organic Synthesis Pharmaceutical Intermediate

Procurement-Focused Application Scenarios for trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS 1177198-30-9)


Synthesis of Enantiomerically Pure CNS-Targeted Ligands

Given its defined (3S,4S)-trans stereochemistry and functional group array [1], this compound is ideally suited for use as a chiral intermediate in the multi-step synthesis of CNS-penetrant drug candidates, such as receptor agonists or antagonists. The stereochemistry is fixed, eliminating the need for costly and time-consuming chiral resolution of late-stage intermediates. Procurement is justified when a synthetic route requires a piperidine building block with a defined spatial orientation of amine and hydroxymethyl substituents.

Medicinal Chemistry Exploration of Piperidine-Derived Pharmacophores

The compound's distinct physicochemical profile—specifically its lower lipophilicity (XLogP3-AA = 1.1) and enhanced hydrogen bonding capacity relative to simpler analogs [1]—makes it a strategic choice for initial SAR studies. Researchers seeking to improve the ADME properties of a lead series can use this scaffold to synthesize a focused library of analogs, expecting better solubility and a different pharmacokinetic profile compared to a 4-amino-1-benzylpiperidine-based library. This is a direct, evidence-based application derived from the quantitative property differences.

Development of Dual-Action or Multi-Target Directed Ligands (MTDLs)

The presence of three distinct, modifiable functional groups on a conformationally flexible core [1] allows for the rational design of compounds that can engage multiple biological targets. For instance, the primary amine can be linked to one pharmacophore, the secondary amine to another, and the alcohol to a third, or it can be used to modulate overall physicochemical properties. This capability is a direct consequence of the compound's unique functional group density, providing a clear scientific rationale for its selection over simpler, less functionalized piperidine building blocks.

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